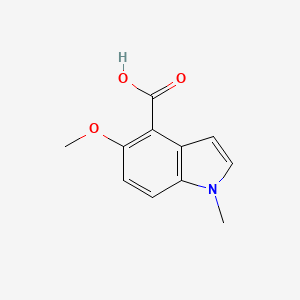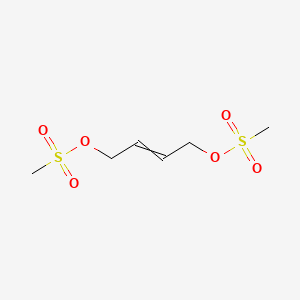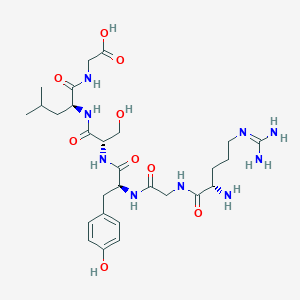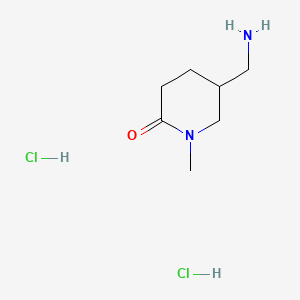
5-(Aminomethyl)-1-methyl-piperidin-2-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by its molecular structure, which includes an aminomethyl group attached to a piperidin-2-one ring, and it is often used in the form of its dihydrochloride salt for better solubility and stability.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 1-methyl-piperidin-2-one with an appropriate amine source, such as ammonia or an amine derivative, under reducing conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as a halogenated piperidinone, with an aminomethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based oxidants.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, alkyl halides
Major Products Formed:
Oxidation: Piperidin-2-one derivatives
Reduction: Piperidin-2-one derivatives with reduced functional groups
Substitution: Piperidin-2-one derivatives with different substituents
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in various diseases. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Piperidine derivatives
Piperidin-2-one derivatives
Aminomethyl-containing compounds
Uniqueness: Compared to other similar compounds, 5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain synthetic and therapeutic applications.
Propiedades
Fórmula molecular |
C7H16Cl2N2O |
|---|---|
Peso molecular |
215.12 g/mol |
Nombre IUPAC |
5-(aminomethyl)-1-methylpiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9-5-6(4-8)2-3-7(9)10;;/h6H,2-5,8H2,1H3;2*1H |
Clave InChI |
BKMPDXCTMKTBDZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(CCC1=O)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
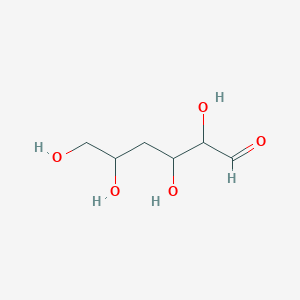
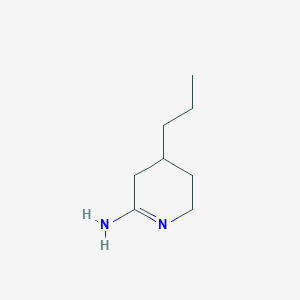
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)

![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
